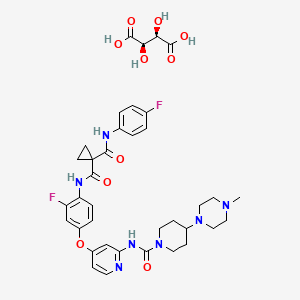

Golvatinib tartrate

Description

Contextualization of Receptor Tyrosine Kinases in Cancer Pathophysiology

Receptor tyrosine kinases (RTKs) are a critical class of cell surface receptors that mediate cellular responses to extracellular signals, playing essential roles in diverse biological processes including cell growth, proliferation, differentiation, migration, and survival nih.govnih.govoup.com. In normal physiological conditions, the activity of RTKs is tightly regulated. However, in the context of cancer, their signaling pathways frequently become dysregulated through various mechanisms such as gene amplification, mutations, overexpression, or impaired deactivation nih.govnih.govoup.comembopress.org. Such alterations lead to constitutive oncogenic activation, providing cancer cells with a selective advantage that drives uncontrolled proliferation, enhanced survival, metastasis, and angiogenesis nih.govnih.govaacrjournals.orgoaepublish.com. Over 30 different RTKs have been implicated in carcinogenesis, making them highly attractive targets for therapeutic intervention embopress.org. Downstream signaling pathways activated by RTKs, including the MAPK/ERK and PI3K/AKT/mTOR pathways, are often genetically or epigenetically altered in cancer cells, contributing to tumor progression and resistance to therapy nih.govoaepublish.com.

Strategic Approaches with Multi-targeted Kinase Inhibitors in Preclinical Cancer Therapeutics

The inherent complexity and heterogeneity of cancer, coupled with its capacity for adaptive resistance, often limit the efficacy of single-targeted therapies nih.govwjgnet.com. This has led to a strategic shift in preclinical cancer therapeutics towards the development of multi-targeted kinase inhibitors (MTKIs). MTKIs are designed to simultaneously modulate several critical proteins or signaling pathways, thereby offering a more comprehensive approach to cancer treatment nih.govwjgnet.com. By inhibiting multiple RTKs, MTKIs can achieve broader anti-tumor effects, including enhanced antiangiogenic activity and direct inhibition of cancer cells whose proliferation is dependent on specific mutant or overexpressed kinases aacrjournals.orgwjgnet.com. Preclinical studies have consistently demonstrated the potential of MTKIs to overcome resistance mechanisms and improve therapeutic outcomes compared to single-target agents aacrjournals.orgtandfonline.comnih.gov. This polypharmacological strategy acknowledges that cancer often requires modulation at various levels within the tumor and its microenvironment nih.gov.

Academic Rationale for Investigating Golvatinib (B1684476) Tartrate's Role in Preclinical Oncology

Golvatinib tartrate, also known by its experimental designation E-7050, is an orally bioavailable small molecule that has garnered academic interest as a dual kinase inhibitor targetmol.combiomol.comnih.govapexbt.com. Its primary mechanism of action involves potent inhibition of two key receptor tyrosine kinases: c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) targetmol.combiomol.comnih.govapexbt.comdrugbank.commedchemexpress.com. Both c-Met and VEGFR-2 are well-established drivers of tumor cell growth, survival, and angiogenesis nih.govapexbt.com. The rationale for investigating Golvatinib tartrate in preclinical oncology stems from its ability to simultaneously target these critical pathways, which is hypothesized to inhibit tumor cell proliferation and survival, particularly in tumors overexpressing these RTKs nih.gov. Furthermore, preclinical research has highlighted the importance of simultaneously inhibiting both VEGFR and c-Met pathways to overcome resistance to VEGFR inhibitors, which can be induced by the activation of the hepatocyte growth factor (HGF) pathway nih.govmdpi.com. This dual-targeting approach positions Golvatinib tartrate as a promising candidate for preclinical evaluation aimed at enhancing anti-tumor efficacy and circumventing resistance mechanisms in various cancer models. Golvatinib has been specifically investigated for its potential in platinum-resistant squamous cell carcinoma of the head and neck in preclinical settings nih.govdrugbank.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1007601-96-8 |

|---|---|

Molecular Formula |

C37H43F2N7O10 |

Molecular Weight |

783.8 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

InChI |

InChI=1S/C33H37F2N7O4.C4H6O6/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23;5-1(3(7)8)2(6)4(9)10/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

JYFKDBFPRXMUAM-LREBCSMRSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Golvatinib Tartrate

Specific Kinase Target Inhibition Profile

Golvatinib (B1684476) exhibits a distinct profile of kinase inhibition, potently targeting key receptors involved in tumorigenesis and angiogenesis.

Hepatocyte Growth Factor Receptor (c-Met) Tyrosine Kinase Inhibition

A primary target of golvatinib is the hepatocyte growth factor receptor, also known as c-Met. ncats.iocancer.gov Golvatinib is a potent, ATP-competitive inhibitor of c-Met. cancer.govresearchgate.net Overexpression or aberrant activation of c-Met is observed in a variety of tumors and is associated with increased tumor progression. oncotarget.com Golvatinib has been shown to effectively inhibit the autophosphorylation of c-Met in cancer cell lines, such as MKN45 human gastric cancer cells, with a reported IC50 value of 14 nM. caymanchem.comselleckchem.com This inhibition of c-Met phosphorylation disrupts downstream signaling cascades that promote tumor cell growth, migration, and invasion. ncats.iocancer.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase Inhibition

In addition to c-Met, golvatinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. cancer.govcaymanchem.comebi.ac.uk Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Golvatinib inhibits the phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) with an IC50 of 16 nM. caymanchem.comselleckchem.com By targeting VEGFR-2, golvatinib can suppress the proliferation and migration of endothelial cells stimulated by VEGF, thereby impeding the development of tumor vasculature. caymanchem.comnih.gov

Ancillary Kinase Targets: Tie2 and EphB4 Receptor Modulation

Beyond its primary targets, golvatinib demonstrates significant inhibitory activity against other RTKs involved in vascular biology, including Tie2 and EphB4. nih.govnih.gov The Angiopoietin/Tie2 signaling pathway plays a crucial role in vessel maturation and stability, and the EphB4-ephrinB2 system is involved in vascular morphogenesis. nih.govembopress.org Golvatinib has been shown to be a potent inhibitor of both Tie2 and EphB4. nih.govresearchgate.net This inhibition can disrupt pericyte-mediated vessel stabilization and the differentiation of Tie2-expressing macrophages (TEMs), which are highly pro-angiogenic. nih.govresearchgate.net

Broader Kinase Interaction Spectrum: c-Kit and Ron Kinase Activity

The inhibitory spectrum of golvatinib also extends to other RTKs, including c-Kit and Ron. cancer.govnih.govresearchgate.net Both c-Kit, the receptor for stem cell factor, and Ron, a receptor structurally related to c-Met, are implicated in various aspects of tumor progression. oncotarget.com Golvatinib has been identified as an inhibitor of both c-Kit and Ron kinases, further broadening its potential anti-cancer activity. cancer.govnih.govresearchgate.net

Downstream Signaling Pathway Perturbation

The inhibition of its target kinases by golvatinib leads to the perturbation of key intracellular signaling pathways that regulate fundamental cellular processes.

Regulation of the PI3K/Akt Pathway

A critical downstream signaling cascade affected by golvatinib is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. selleckchem.comgenome.jp This pathway is a central regulator of cell survival, proliferation, and growth. medsci.orgwikipedia.org Activation of RTKs like c-Met and VEGFR-2 typically leads to the activation of PI3K, which in turn phosphorylates and activates Akt. genome.jpnih.gov Research has shown that in the presence of growth factors like HGF, which activates the c-Met pathway, the PI3K/Akt pathway can remain activated even when VEGFR-2 is inhibited. nih.gov However, the dual inhibition of both c-Met and VEGFR-2 by golvatinib leads to the effective inhibition of Akt phosphorylation. selleckchem.comnih.gov By blocking the Met/Gab1/PI3K/Akt pathway, golvatinib can circumvent resistance mechanisms to other targeted therapies. selleckchem.com

Kinase Inhibition Profile of Golvatinib

| Target Kinase | Effect | IC50 Value | Cell Line/System |

| c-Met | Inhibition of autophosphorylation | 14 nM | MKN45 human gastric cancer cells |

| VEGFR-2 | Inhibition of phosphorylation | 16 nM | Human umbilical vein endothelial cells (HUVECs) |

| Tie2 | Potent inhibition | Data not specified | Cell-based kinase assay |

| EphB4 | Potent inhibition | Data not specified | Cell-based kinase assay |

| c-Kit | Inhibition | Data not specified | Isolated kinase assays |

| Ron | Inhibition | Data not specified | Isolated kinase assays |

Table 1: Summary of the inhibitory activity of Golvatinib against various kinase targets as reported in scientific literature. cancer.govnih.govresearchgate.netcaymanchem.comselleckchem.comnih.gov

Modulation of the MAPK/ERK Signaling Cascade

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a fundamental signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cellular processes like proliferation and differentiation. cancercommons.orggenome.jp The activation of c-Met by its ligand, hepatocyte growth factor (HGF), is a potent trigger for this cascade, often proceeding through the RAS-RAF-MEK-ERK sequence. drugbank.comnih.gov

Golvatinib's primary inhibitory action on c-Met directly interferes with this process. By blocking HGF-induced c-Met phosphorylation, Golvatinib prevents the recruitment and activation of downstream effector proteins, leading to a reduction in the activation of the MAPK/ERK pathway. drugbank.com Research has demonstrated that HGF-induced phosphorylation of Erk1/2 is inhibited by Golvatinib. nih.gov In clinical studies, evidence of this target modulation has been observed, with post-treatment tumor biopsies showing a decrease in phosphorylated ERK (p-ERK) levels, confirming the downstream effects of Golvatinib's inhibitory action. nih.gov

The significance of this modulation lies in the MAPK/ERK pathway's role as a convergence point for many growth factor signaling pathways. cancercommons.org By inhibiting a key upstream activator in c-Met, Golvatinib effectively dampens the pro-proliferative signals transmitted through this cascade.

Disrupting Angiogenic Signaling Networks and Interplay (e.g., HGF/VEGF axes)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, regulated by a complex network of signaling molecules. frontiersin.org Golvatinib disrupts this process by co-targeting two of the most critical pro-angiogenic receptor tyrosine kinases: c-Met and VEGFR-2. cancer.govcaymanchem.com

The HGF/c-Met and VEGF/VEGFR-2 signaling axes are not independent but engage in significant interplay. Research has uncovered a positive feedback loop between MET and VEGF/VEGFR2, where activation of one can enhance the signaling of the other, leading to sustained downstream signaling that promotes angiogenesis. nih.gov For instance, HGF stimulation can lead to the production of VEGF. sandiego.edu Conversely, inhibiting the VEGF/VEGFR pathway can sometimes lead to hypoxia, which in turn enhances the HGF/c-Met pathway, contributing to tumor survival and resistance to anti-angiogenic therapies. sandiego.edupsu.edu

Golvatinib's dual inhibitory action is uniquely positioned to break this cycle. It directly inhibits VEGFR-2 phosphorylation in endothelial cells and c-Met phosphorylation, thereby blocking the primary signaling events of both pathways. caymanchem.com Studies on human umbilical vein endothelial cells (HUVECs) show that while VEGF-induced proliferation is inhibited by VEGFR inhibitors and HGF-induced proliferation is inhibited by c-Met inhibitors, the combined stimulation with both growth factors can confer resistance. nih.govpsu.edu Golvatinib, by acting on both receptors, can overcome this resistance. psu.edu

Furthermore, Golvatinib's anti-angiogenic activity extends beyond c-Met and VEGFR-2. It has been shown to possess inhibitory activity against other angiogenesis-related kinases, including Tie2 and EphB4. nih.govresearchgate.net These receptors and their ligands (angiopoietins and ephrins, respectively) are crucial for vessel maturation and stabilization. nih.gov By inhibiting Tie2 and EphB4, Golvatinib can disrupt pericyte-mediated vessel stabilization and the function of pro-angiogenic Tie2-expressing macrophages (TEMs), further contributing to its potent anti-angiogenic effects. nih.govresearchgate.net

Research Findings on Golvatinib's Inhibitory Activity

| Target | Cell Line/System | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| c-Met Autophosphorylation | MKN45 Cells | Inhibition | 14 nM | caymanchem.com |

| VEGFR-2 Phosphorylation | HUVECs | Inhibition | 16 nM | caymanchem.com |

| HGF-stimulated HUVEC Proliferation | HUVECs | Inhibition | 17 nM | caymanchem.com |

| VEGF-stimulated HUVEC Proliferation | HUVECs | Inhibition | 84 nM | caymanchem.com |

| c-Met Kinase Activity | Cell-based assay | Inhibition | Data not specified | nih.govresearchgate.net |

| Tie2 Kinase Activity | Cell-based assay | Inhibition | Data not specified | nih.govresearchgate.net |

| EphB4 Kinase Activity | Cell-based assay | Inhibition | Data not specified | nih.govresearchgate.net |

Effects of Golvatinib on Downstream Signaling Pathways

| Condition | Pathway Component | Effect of Golvatinib | Reference |

|---|---|---|---|

| HGF Stimulation | Phosphorylation of Akt and Erk1/2 | Inhibited | nih.gov |

| VEGF + HGF Stimulation (in combination with Lenvatinib) | Phosphorylation of Akt and Erk1/2 | Inhibited (overcoming resistance to Lenvatinib (B1674733) alone) | nih.govpsu.edu |

| In vivo tumor models | Phosphorylated ERK (p-ERK) | Decreased | nih.gov |

Preclinical Pharmacological Efficacy and Cellular Impact

In Vitro Mechanistic and Efficacy Studies

Cell-Free and Cell-Based Kinase Inhibition Assays

In cell-free kinase assays, golvatinib (B1684476) has been shown to be a potent inhibitor of several key tyrosine kinases. It demonstrates high potency against c-Met, with a reported IC50 value of 14 nM. medchemexpress.comselleckchem.com Its inhibitory activity extends to VEGFR-2, with an IC50 of 16 nM. medchemexpress.comselleckchem.com Furthermore, golvatinib inhibits multiple members of the Eph receptor family (including EphA5, EphA6, EphA7, EphA8, EphB1, EphB2, and EphB4), c-Kit, and Ron, with IC50 values in the low nanomolar range. aacrjournals.orgnih.gov

Cell-based assays confirm golvatinib's potent inhibitory effects. In MKN45 gastric cancer cells, which have c-Met gene amplification, golvatinib effectively inhibits c-Met autophosphorylation with an IC50 of 14 nM. caymanchem.commedchemexpress.com Similarly, in human umbilical vein endothelial cells (HUVECs), it inhibits VEGFR-2 phosphorylation with an IC50 of 16 nM. caymanchem.comselleckchem.com

Table 1: In Vitro Kinase Inhibition Profile of Golvatinib

| Target Kinase | Assay Type | IC50 (nM) | Cell Line (for cell-based assays) |

|---|---|---|---|

| c-Met | Cell-free | 14 | N/A |

| c-Met | Cell-based | 14 | MKN45 |

| VEGFR-2 | Cell-free | 16 | N/A |

| VEGFR-2 | Cell-based | 16 | HUVEC |

| EphA5 | Cell-free | 18 | N/A |

| EphA6 | Cell-free | 7 | N/A |

| EphA7 | Cell-free | 11 | N/A |

| EphA8 | Cell-free | 9 | N/A |

| EphB1 | Cell-free | 18 | N/A |

| EphB2 | Cell-free | 8 | N/A |

| EphB4 | Cell-free | 14 | N/A |

| c-Kit | Cell-free | 10 | N/A |

Antiproliferative Effects on Oncogenic Cell Lines (e.g., c-Met amplified tumor cells)

Golvatinib demonstrates significant antiproliferative activity against various cancer cell lines, particularly those with c-Met gene amplification. medchemexpress.com In cell lines such as MKN45 (gastric cancer), EBC-1 (lung cancer), Hs746T (gastric cancer), and SNU-5 (gastric cancer), golvatinib strongly inhibits cell growth with IC50 values of 37 nM, 6.2 nM, 23 nM, and 24 nM, respectively. medchemexpress.commedchemexpress.com In contrast, its growth inhibitory effects are less potent in cell lines without c-Met amplification, such as A549 (lung cancer) and SNU-1 (gastric cancer). medchemexpress.com Furthermore, in small cell lung cancer (SCLC) cell lines, golvatinib has been shown to induce cell cycle arrest. researchgate.netmdpi.com

Table 2: Antiproliferative Activity of Golvatinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |

|---|---|---|---|

| EBC-1 | Lung Cancer | Amplified | 6.2 |

| Hs746T | Gastric Cancer | Amplified | 23 |

| SNU-5 | Gastric Cancer | Amplified | 24 |

Inhibition of Endothelial Cell Proliferation, Migration, and Morphogenesis (e.g., HUVEC network formation)

Golvatinib effectively inhibits key processes in angiogenesis. In HUVECs, it inhibits proliferation stimulated by either hepatocyte growth factor (HGF) or vascular endothelial growth factor (VEGF) with IC50 values of 17 nM and 84 nM, respectively. caymanchem.com However, it does not inhibit HUVEC proliferation stimulated by basic fibroblast growth factor (bFGF), demonstrating a degree of selectivity in its anti-angiogenic effects. caymanchem.comselleckchem.com

Furthermore, golvatinib has been shown to disrupt the formation of endothelial cell networks. In a co-culture model with HUVECs and human brain vascular pericytes, golvatinib inhibited the formation of HUVEC networks, suggesting a role in disrupting vascular morphogenesis. aacrjournals.orgnih.gov When combined with lenvatinib (B1674733), another tyrosine kinase inhibitor, golvatinib significantly inhibited HUVEC proliferation stimulated by both VEGF and HGF to a greater extent than either drug alone. nih.gov

Influence on Tumor Microenvironment Cellular Components (e.g., Pericyte-mediated vessel stabilization, Tie2-expressing macrophage differentiation)

Golvatinib influences several cellular components within the tumor microenvironment. It has been shown to inhibit pericyte-mediated vessel stabilization. nih.govnih.gov This effect is thought to be mediated through the inhibition of EphB4 and/or Tie2 signaling, which are crucial for the interaction between endothelial cells and pericytes. nih.gov In vitro studies have demonstrated that golvatinib disrupts pericyte function, leading to destabilization of the vascular network. aacrjournals.orgnih.gov

Golvatinib also affects Tie2-expressing macrophages (TEMs), a pro-angiogenic subset of macrophages. nih.govnih.gov It has been shown to inhibit the differentiation of TEMs and the upregulation of Tie2 expression in macrophages induced by hypoxia and angiopoietin-2. nih.gov By targeting both pericytes and TEMs, golvatinib can modulate the tumor microenvironment to be less conducive to angiogenesis. nih.govnih.gov

Molecular Biomarker Analysis in Cellular Models (e.g., Phosphorylation Status of Receptor Tyrosine Kinases)

In cellular models, golvatinib has been shown to effectively inhibit the phosphorylation of its target receptor tyrosine kinases. In MKN45 cells, it potently inhibits the autophosphorylation of c-Met. caymanchem.comselleckchem.com Similarly, in HUVECs, golvatinib inhibits the VEGF-induced phosphorylation of VEGFR-2. caymanchem.comselleckchem.com HGF-induced phosphorylation of Met, Akt, and Erk1/2 in HUVECs was also shown to be inhibited by golvatinib. nih.gov By blocking the phosphorylation and subsequent activation of these key signaling molecules, golvatinib disrupts downstream pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt and RAS/MAPK pathways. selleckchem.comnih.govmdpi.com

In Vivo Efficacy in Non-Human Models

In various preclinical xenograft models, golvatinib has demonstrated significant anti-tumor activity. caymanchem.comaacrjournals.org In nude mice bearing tumors from c-Met amplified cell lines such as MKN45, Hs746T, SNU-5, and EBC-1, oral administration of golvatinib led to a dose-dependent reduction in tumor volume. caymanchem.com In the MKN45 xenograft model, golvatinib treatment also resulted in increased survival. caymanchem.com

Combination therapy with golvatinib and other targeted agents has also shown promise. In thyroid and endometrial cancer models, the combination of golvatinib and lenvatinib led to the inhibition of pericyte network development and TEM infiltration, resulting in significant tumor apoptosis. nih.govnih.gov In xenograft models of HGF-producing human cancer cell lines, the combination of lenvatinib and golvatinib showed synergistic anti-tumor effects, which were associated with a decrease in tumor microvessel density. nih.govresearchgate.net In a small cell lung cancer model, golvatinib treatment suppressed systemic metastasis. researchgate.net

Table 3: In Vivo Efficacy of Golvatinib in Xenograft Models

| Cancer Model | Cell Line(s) | Key Findings |

|---|---|---|

| Gastric, Lung Cancer | MKN45, Hs746T, SNU-5, EBC-1 | Dose-dependent tumor volume reduction, increased survival in MKN45 model. caymanchem.com |

| Thyroid, Endometrial Cancer | K1/Ang2, AN3CA | Combination with lenvatinib inhibited pericyte network and TEM infiltration, leading to massive apoptosis. nih.govnih.gov |

| HGF-producing Cancers | SEKI, IM95m, KP-4, A2780 | Combination with lenvatinib showed synergistic antitumor effects and decreased tumor microvessel density. nih.gov |

Tumor Growth Inhibition in Xenograft Models Derived from Diverse Human Cancer Cell Lines

Golvatinib tartrate, also known as E7050, has demonstrated significant antitumor activity in various preclinical xenograft models. nih.gov Its efficacy is particularly noted in tumors with amplification of the c-met gene. nih.govselleck.co.jp Studies in nude mouse xenograft models have shown that daily oral administration of golvatinib results in a dose-dependent reduction in tumor volume. caymanchem.com

In models using human cancer cell lines with c-met amplification, such as gastric cancer (MKN45, Hs746T, SNU-5) and lung cancer (EBC-1), golvatinib has shown potent growth inhibition. nih.govcaymanchem.com At higher doses, ranging from 50 to 200 mg/kg, treatment with golvatinib not only suppressed tumor growth but also induced tumor regression, with some instances leading to the complete disappearance of tumors. nih.govselleck.co.jp For example, in mice bearing Hs746T cell xenografts, golvatinib treatment led to tumor disappearance. nih.gov Furthermore, in a peritoneal dissemination model using MKN45 cells, golvatinib demonstrated an antitumor effect and significantly prolonged the lifespan of the treated mice. nih.govselleck.co.jp

The combination of golvatinib with other targeted agents has also been explored. In xenograft models using HGF-transfected Ma-1 cells, which are resistant to gefitinib (B1684475), golvatinib used in combination with gefitinib induced marked regression of tumor growth. selleck.co.jpresearchgate.net

Table 1: Efficacy of Golvatinib (E7050) in Human Cancer Xenograft Models

| Cancer Cell Line | Cancer Type | Key Genetic Feature | Observed Effect | Reference |

|---|---|---|---|---|

| MKN45 | Gastric | c-Met Amplification | Dose-dependent tumor volume reduction; Antitumor effect in peritoneal dissemination model. nih.govcaymanchem.com | nih.govcaymanchem.com |

| Hs746T | Gastric | c-Met Amplification | Dose-dependent tumor volume reduction; Tumor regression and disappearance at high doses. nih.govcaymanchem.com | nih.govcaymanchem.com |

| SNU-5 | Gastric | c-Met Amplification | Dose-dependent tumor volume reduction. nih.govcaymanchem.com | nih.govcaymanchem.com |

| EBC-1 | Lung | c-Met Amplification | Dose-dependent tumor volume reduction. nih.govcaymanchem.com | nih.govcaymanchem.com |

| Ma-1/HGF | Not Specified | HGF-transfected | Marked tumor regression when combined with ZD1839 (gefitinib). selleck.co.jp | selleck.co.jp |

Pharmacodynamic Evaluation of Target Modulation in Preclinical Tumor Xenografts

Pharmacodynamic studies in preclinical models have confirmed that golvatinib effectively modulates its intended targets, c-Met and VEGFR-2, within the tumor microenvironment. nih.govselleck.co.jp In vivo experiments demonstrated that administration of golvatinib leads to the inhibition of phosphorylation of both c-Met and VEGFR-2 in tumor tissues. nih.govselleck.co.jp

In xenograft models using the MKN45 cell line, Western blot analysis of tumor lysates showed a reduction in the relative levels of phosphorylated c-Met (Tyr1234/1235) following treatment with golvatinib. nih.gov Similarly, in the KP-1/VEGF tumor model, a single administration of golvatinib was sufficient to diminish the phosphorylation of VEGFR-2, as detected by immunoprecipitation followed by Western blot analysis. nih.gov

Further evidence of target engagement comes from the analysis of downstream signaling pathways. In an in vivo model of EGFR mutant lung cancer, the combination of golvatinib and gefitinib resulted in marked tumor growth regression, which was associated with the inhibition of Akt phosphorylation in the cancer cells. aacrjournals.org Akt is a key downstream effector in the Met/Gab1/PI3K pathway, and its inhibition provides further pharmacodynamic evidence of golvatinib's activity against the c-Met signaling axis. selleck.co.jpaacrjournals.org These findings collectively indicate that golvatinib successfully engages its molecular targets in tumors, leading to the inhibition of key signaling pathways that drive tumor growth and angiogenesis. nih.gov

Table 3: Pharmacodynamic Effects of Golvatinib (E7050) in Preclinical Xenografts

| Biomarker | Xenograft Model | Analytical Method | Result | Reference |

|---|---|---|---|---|

| Phosphorylated c-Met (p-c-Met) | MKN45 (Gastric Cancer) | Western Blotting | Inhibition of c-Met phosphorylation in tumor lysates. nih.gov | nih.gov |

| Phosphorylated VEGFR-2 (p-VEGFR-2) | KP-1/VEGF (Pancreatic Cancer) | Immunoprecipitation, Western Blotting | Diminished VEGFR-2 phosphorylation in tumors after a single dose. nih.gov | nih.gov |

| Phosphorylated Akt (p-Akt) | EGFR-mutant Lung Cancer | Not Specified | Inhibition of Akt phosphorylation in cancer cells (in combination with gefitinib). aacrjournals.org | aacrjournals.org |

Elucidation of Resistance Overcoming Mechanisms in Preclinical Settings

Mitigating Hepatocyte Growth Factor (HGF) Pathway-Mediated Resistance

The HGF/c-Met signaling pathway is a critical driver of resistance to various targeted therapies, including vascular endothelial growth factor receptor (VEGFR) inhibitors. nih.gov HGF, often secreted by tumor cells or stromal cells in the tumor microenvironment, can activate the c-Met receptor on endothelial cells, promoting their survival and proliferation even in the presence of VEGFR blockade. nih.govmdpi.com This leads to intrinsic or acquired resistance to anti-angiogenic therapies. nih.gov

Synergy with Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors (e.g., Lenvatinib)

Preclinical studies have demonstrated a powerful synergy between golvatinib (B1684476) and the VEGFR inhibitor lenvatinib (B1674733). nih.govresearchgate.net In in vitro experiments using human umbilical vein endothelial cells (HUVECs), the addition of HGF conferred resistance to lenvatinib. nih.gov However, the combination of golvatinib and lenvatinib effectively canceled this HGF-induced resistance. nih.gov This synergistic effect was also observed in xenograft models where tumors expressed high levels of HGF; the combination therapy resulted in significant antitumor effects and a decrease in tumor vessel density, whereas lenvatinib alone had a weak effect. nih.gov

The combination of lenvatinib and golvatinib has been shown to exert its antitumor effects through distinct anti-angiogenic mechanisms. researchgate.net While lenvatinib primarily targets VEGFR, golvatinib's inhibition of the HGF/c-Met pathway complements this action, leading to a more comprehensive blockade of tumor angiogenesis. nih.govresearchgate.net

Molecular Basis of Resistance Abrogation through HGF/Met Pathway Blockade

Golvatinib is a potent and selective ATP-competitive inhibitor of the c-Met receptor. amegroups.org By binding to the c-Met kinase domain, golvatinib inhibits its autophosphorylation, a critical step in the activation of the downstream signaling cascade. amegroups.org This blockade of the HGF/Met pathway prevents the HGF-mediated survival signals that would otherwise allow endothelial cells to evade the effects of VEGFR inhibitors. nih.gov

In preclinical models of EGFR-mutant lung cancer, golvatinib has been shown to circumvent resistance to EGFR-TKIs induced by HGF by blocking the Met/Gab1/PI3K/Akt pathway. medchemexpress.com This highlights the crucial role of the HGF/Met axis in mediating resistance across different targeted therapies and the potential of golvatinib to overcome it.

Remodeling the Tumor Microenvironment to Enhance Therapeutic Sensitivity

The tumor microenvironment plays a pivotal role in therapeutic resistance. Golvatinib has been shown to modulate key components of this environment, thereby enhancing the efficacy of other therapies. nih.govnih.gov

Disruption of Pericyte Networks and Vessel Stabilization

Pericytes are crucial for the stabilization of blood vessels in tumors. Their presence can contribute to resistance to anti-angiogenic therapies by making vessels less dependent on VEGF signaling. researchgate.net Golvatinib, through its inhibitory activity on EphB4 and Tie2, disrupts pericyte-mediated vessel stabilization. nih.govnih.govresearchgate.net In co-culture assays of HUVECs and human brain vascular pericytes, golvatinib inhibited pericyte-mediated network stabilization. researchgate.net

In vivo studies in thyroid and endometrial cancer models have confirmed that the combination of golvatinib and lenvatinib leads to the inhibition of pericyte network development. nih.govnih.gov This disruption of the pericyte network destabilizes the tumor vasculature, making it more susceptible to the anti-angiogenic effects of lenvatinib. nih.gov The combination therapy resulted in a significant reduction in the CD31+ endothelial network and the smooth muscle actin (SMA)+ pericyte network. researchgate.netnih.gov

Alteration of Tie2-Expressing Macrophage (TEM) Infiltration and Phenotype

Tie2-expressing macrophages (TEMs) are a pro-angiogenic subset of macrophages that contribute to tumor angiogenesis and resistance to therapy. nih.govnih.gov The Angiopoietin-Tie2 signaling axis is critical for the differentiation and function of TEMs. nih.gov Golvatinib, by inhibiting Tie2, can modulate the infiltration and phenotype of these important immune cells. nih.govnih.govresearchgate.net

In vitro, golvatinib inhibited the upregulation of Tie2 on macrophages induced by hypoxia and Angiopoietin-2. nih.gov In preclinical tumor models, the combination of golvatinib and lenvatinib significantly inhibited the infiltration of TEMs into the tumor. nih.govnih.gov Furthermore, the combination therapy altered the gene expression profile of macrophages, decreasing the expression of Mrc1, a marker associated with M2-polarized, pro-angiogenic macrophages. nih.gov This shift in the macrophage phenotype contributes to a less pro-angiogenic and more treatment-sensitive tumor microenvironment.

Investigation of Potential for Overcoming Resistance to Other Targeted Therapies (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors)

The activation of the HGF/c-Met pathway is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). amegroups.orgamegroups.orgdovepress.com HGF can mediate resistance to both reversible and irreversible EGFR-TKIs. amegroups.orgoncotarget.com

Preclinical studies have demonstrated that golvatinib can overcome this resistance. In EGFR mutant lung cancer cell lines, golvatinib was able to circumvent resistance to various EGFR-TKIs that was induced by either exogenous or endogenous HGF. amegroups.orgmedchemexpress.com It achieved this by blocking the Met/Gab1/PI3K/Akt signaling pathway. medchemexpress.com Furthermore, continuous exposure to HGF can lead to the emergence of gefitinib-resistant cells, a process that was prevented by golvatinib. amegroups.orgmedchemexpress.com These findings suggest that combining golvatinib with EGFR-TKIs could be a promising strategy to overcome or delay the onset of resistance in patients with EGFR-mutant NSCLC. amegroups.orgresearchgate.net

Chemical Biology, Synthesis, and Structural Activity Relationships

Comprehensive Analysis of Golvatinib (B1684476) Tartrate's Core Chemical Scaffold

Golvatinib tartrate, also known by the code E7050, is a synthetic, orally bioavailable small molecule. caymanchem.com Its chemical structure is formally named N-[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide, with the chemical formula C₃₃H₃₇F₂N₇O₄. caymanchem.comncats.io The core of Golvatinib is built upon a diarylether structure. drugbank.com This central scaffold consists of a substituted pyridine (B92270) ring linked to a fluorinated phenyl ring through an ether bond.

Several key functional groups are attached to this diarylether core. A 1,1-cyclopropanedicarboxamide (B3819353) group is appended to the fluorinated phenyl ring. This particular moiety is a recognized feature in a number of drug molecules. drugbank.com The pyridine ring is substituted with a urea (B33335) linkage that connects to a piperidine (B6355638) ring, which in turn is substituted with a 4-methylpiperazine group. This complex side chain is crucial for the molecule's interactions with its biological targets. The entire molecule is achiral. ncats.io

The table below summarizes the key components of the Golvatinib scaffold.

| Scaffold Component | Description |

| Core Structure | Diarylether |

| Primary Rings | Substituted pyridine and fluorinated phenyl ring |

| Key Linkage | Ether bond connecting the two primary rings |

| Substituent on Phenyl Ring | 1,1-cyclopropanedicarboxamide |

| Substituent on Pyridine Ring | Urea-linked piperidinyl-4-methylpiperazine |

Preclinical Synthetic Methodologies and Derivative Chemistry for Research

The synthesis of Golvatinib tartrate for preclinical research involves a multi-step process. nih.gov While specific, detailed synthetic schemes for Golvatinib itself are proprietary, general strategies for similar compounds involve the initial formation of the core piperidine and pyridine rings. smolecule.com This is followed by a series of functional group modifications to build the final molecule.

The synthesis of derivatives for research purposes often starts with a lead compound like Golvatinib. sci-hub.sesci-hub.se Researchers have designed and synthesized numerous derivatives by modifying different parts of the Golvatinib molecule. For instance, one study focused on creating 4-(pyridin-4-yloxy)benzamide derivatives by introducing a 5-methylpyridazin-3(2H)-one fragment. sci-hub.se The general synthetic approach for these derivatives involved several key steps:

Acylation: Conversion of a carboxylic acid to an acid chloride. sci-hub.se

Esterification: Reaction of the acid chloride with an alcohol. sci-hub.se

Hydrolysis: Conversion of the ester back to a carboxylic acid under basic conditions. sci-hub.se

Amide Coupling: Acylation of an amine to form an amide bond, often using a coupling agent. sci-hub.se

Reduction: Catalytic hydrogenation to reduce a specific functional group. sci-hub.se

Another research effort involved the design and synthesis of 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment. researchgate.netnih.gov These synthetic strategies allow for the exploration of the chemical space around the core Golvatinib scaffold to understand its biological activity better.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like Golvatinib relates to its biological activity. researchgate.netmdpi.com For Golvatinib and its derivatives, SAR studies have provided valuable insights into the key molecular features required for their inhibitory activity. researchgate.net

The design of Golvatinib as a dual inhibitor of c-Met and VEGFR2 was guided by the principle of multi-target inhibition. caymanchem.commdpi.com The molecular structure was optimized to fit into the ATP-binding pockets of these kinases. nih.gov Docking simulations of Golvatinib with the c-Met kinase domain have shown that specific moieties of the molecule form important hydrogen bonding interactions with key amino acid residues like Met1160, Asp1222, and Lys1110. sci-hub.se

SAR studies on derivatives of Golvatinib have revealed several important principles:

Terminal Benzene Ring Modification: The presence of a single electron-withdrawing substituent, such as a fluorine atom, on the terminal phenyl ring is beneficial for activity. researchgate.netnih.gov

Pyridine Amide Chain: Introducing a strongly hydrophilic group, like a morpholine, to the pyridine amide chain can significantly enhance antitumor activity. researchgate.netnih.gov

Alkyl Amide Chain Length: In a series of 4-(pyridin-4-yloxy)benzamide derivatives, longer alkyl amide chains (propyl > ethyl > methyl) resulted in stronger cytotoxic activity. sci-hub.se

Piperazine (B1678402) Ring Substituents: In a different series of compounds, modifications to the piperazine ring were explored to improve inhibitory activity. mdpi.com

These SAR findings provide a framework for the rational design of new and more potent inhibitors based on the Golvatinib scaffold. nih.govbiorxiv.org

Design and Synthesis of Analogues for Mechanistic Probing

One approach to designing analogues is to introduce small substituents, such as halogen atoms or methyl groups, to different parts of the molecule to explore the effect on inhibitory activity. sci-hub.se For example, in the development of 4-(pyridin-4-yloxy)benzamide derivatives, various amines were used in the final synthetic step to generate a library of analogues. sci-hub.se

Another strategy involves creating hybrid molecules. For instance, researchers have designed and synthesized chalcone (B49325) derivatives hybridized with substructures from VEGFR-2 inhibitors like sorafenib, aiming to create novel compounds with enhanced anticancer activity. mdpi.com

The synthesis of these analogues often follows similar multi-step synthetic routes as the parent compound, allowing for systematic modifications. ajol.infomdpi.com By comparing the biological activities of these analogues, researchers can gain a deeper understanding of the molecular mechanisms underlying the therapeutic effects of Golvatinib. For example, comparing the effects of different analogues on cell cycle progression can provide insights into their specific cellular targets. researchgate.net

Advanced Preclinical Research Directions and Translational Perspectives

Discovery and Validation of Predictive and Prognostic Preclinical Biomarkers

The clinical development of Golvatinib (B1684476) tartrate, a potent inhibitor of c-Met and other receptor tyrosine kinases, is critically dependent on the identification of biomarkers that can predict patient response and prognosis. Preclinical research has been instrumental in elucidating several potential biomarkers, primarily centered around the HGF/c-Met signaling axis.

Hepatocyte Growth Factor (HGF) Levels: HGF is the ligand for the c-Met receptor, and its expression in the tumor microenvironment can influence therapeutic response. aacrjournals.orgnih.gov Preclinical studies have shown that high HGF expression can confer resistance to other targeted therapies, such as VEGFR inhibitors, a resistance that can be overcome by the addition of Golvatinib. nih.gov This suggests that tumor or serum HGF levels could serve as a predictive biomarker for identifying patients who would benefit from Golvatinib, particularly in combination regimens. aacrjournals.org In xenograft models using human cancer cell lines that produce high levels of HGF, the combination of a VEGFR inhibitor with Golvatinib showed significantly improved antitumor activity compared to either agent alone. nih.gov

Soluble c-Met and Angiopoietin-2 (Ang-2): Pharmacodynamic analyses in early clinical studies have explored changes in plasma biomarkers following Golvatinib treatment. An increase in the median levels of soluble c-Met and Ang-2 has been observed. nih.gov Elevated soluble c-Met may indicate target engagement and inhibition of the c-Met receptor. nih.gov Ang-2 is a marker of angiogenesis, and its modulation could reflect the anti-angiogenic activity of Golvatinib. nih.gov While these findings are from initial clinical evaluations, they provide a strong rationale for further preclinical validation of these circulating biomarkers.

Below is a table summarizing key preclinical biomarkers for Golvatinib tartrate:

| Biomarker | Potential Role | Preclinical Evidence |

|---|---|---|

| MET Overexpression | Predictive and Prognostic | Associated with sensitivity to Golvatinib in cancer cell lines and xenograft models; correlated with poor prognosis in some cancers. researchgate.netbiorxiv.org |

| MET Amplification | Predictive | Leads to significant tumor regression in preclinical xenograft models treated with Golvatinib. biorxiv.org |

| HGF Expression | Predictive (for combination therapy) | High levels are implicated in resistance to VEGFR inhibitors; this resistance is overcome by combining with Golvatinib in preclinical models. aacrjournals.orgnih.gov |

| Soluble c-Met | Pharmacodynamic | Plasma levels increase with Golvatinib treatment, suggesting target engagement. nih.gov |

| Angiopoietin-2 (Ang-2) | Pharmacodynamic | Plasma levels are modulated by Golvatinib, reflecting its anti-angiogenic effects. nih.gov |

Development of Novel Preclinical Combination Strategies Beyond Current Paradigms

To enhance the therapeutic efficacy of Golvatinib and overcome resistance, preclinical research is actively exploring novel combination strategies. These approaches aim to target multiple oncogenic pathways simultaneously or to modulate the tumor microenvironment.

Combination with VEGFR Inhibitors: A prominent preclinical strategy involves combining Golvatinib with VEGFR inhibitors like Lenvatinib (B1674733). nih.gov The rationale for this combination is based on the observation that the HGF/c-Met pathway can act as an escape mechanism, driving resistance to anti-angiogenic therapies that target the VEGF pathway. nih.gov In vitro studies have demonstrated that while Lenvatinib alone can be effective, the addition of HGF induces resistance; this resistance is subsequently reversed by the co-administration of Golvatinib. nih.gov In vivo, in xenograft models with high HGF expression, the combination of Lenvatinib and Golvatinib resulted in synergistic antitumor effects and a significant decrease in tumor vessel density. nih.gov

Targeting the Tumor Microenvironment: Beyond its direct effects on tumor cells, Golvatinib, in combination with other agents, can modulate the tumor microenvironment. The combination of Golvatinib and Lenvatinib has been shown to inhibit pericyte-mediated vessel stabilization and the differentiation of Tie2-expressing macrophages (TEMs). aacrjournals.orgaacrjournals.org This leads to disrupted tumor vasculature and increased apoptosis in preclinical models of thyroid and endometrial cancer. aacrjournals.orgaacrjournals.org This highlights a strategy of not only targeting tumor cell signaling but also the supportive stromal and immune cells.

Combination with other Multi-Kinase Inhibitors: There is also a rationale for combining Golvatinib with other multi-kinase inhibitors, such as Sorafenib, particularly in the context of hepatocellular carcinoma (HCC). nih.gov While detailed preclinical data are emerging, the concept is to achieve a broader inhibition of key signaling pathways implicated in HCC pathogenesis.

The following table outlines key preclinical combination strategies for Golvatinib tartrate:

| Combination Partner | Rationale | Preclinical Findings |

|---|---|---|

| Lenvatinib (VEGFR inhibitor) | Overcoming resistance to anti-angiogenic therapy mediated by the HGF/c-Met pathway. | Synergistic antitumor effects, reduced tumor vessel density, and inhibition of pericyte-mediated vessel stabilization in xenograft models. aacrjournals.orgnih.govaacrjournals.org |

| Sorafenib (Multi-kinase inhibitor) | Broad inhibition of multiple signaling pathways in hepatocellular carcinoma. | Provides a rationale for clinical investigation in advanced HCC. nih.gov |

Application of Advanced In Vitro and In Vivo Models for Comprehensive Mechanistic Dissection and Efficacy Prediction

The predictivity of preclinical research is being enhanced by the adoption of more sophisticated cancer models that better recapitulate the complexity of human tumors.

Cell Line-Derived Xenografts (CDX): To date, a significant portion of the in vivo preclinical evaluation of Golvatinib has been conducted using cell line-derived xenograft (CDX) models. nih.govbiorxiv.orgnih.gov These models, where human cancer cell lines are implanted subcutaneously in immunodeficient mice, have been instrumental in demonstrating the antitumor activity of Golvatinib, both as a single agent in MET-amplified models and in combination with other targeted therapies. biorxiv.orgnih.gov For example, the synergistic effects of Golvatinib and Lenvatinib were demonstrated in CDX models of melanoma, gastric cancer, pancreatic cancer, and ovarian cancer cell lines known to produce high levels of HGF. nih.gov

Emerging Advanced Models: While specific studies utilizing patient-derived xenografts (PDXs) or organoids for Golvatinib tartrate are not yet widely reported, these models hold immense promise for future preclinical research. PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are known to better preserve the heterogeneity and architecture of the original tumor. They are considered a more predictive model for evaluating drug efficacy. Future studies employing PDX models of cancers with MET alterations could provide a more accurate assessment of Golvatinib's therapeutic potential and help identify novel biomarkers of response and resistance.

Similarly, patient-derived tumor organoids, which are three-dimensional in vitro cultures of patient tumors, offer a platform for high-throughput drug screening and mechanistic studies in a more physiologically relevant context than traditional 2D cell cultures. The use of sarcoma patient-derived organoids in drug screening has been explored, and Golvatinib was included in these screens. biorxiv.org As the technology for generating organoids from various tumor types matures, it will likely become an invaluable tool for personalized medicine approaches with agents like Golvatinib, allowing for the preclinical testing of different drug combinations on a patient-specific basis.

Q & A

Q. What validated analytical methods are recommended for quantifying Golvatinib tartrate in pharmacokinetic studies?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with photodiode array (PDA) detection is widely used for its precision in quantifying Golvatinib tartrate. Method validation should follow ICH guidelines, including parameters like linearity (5–50 µg/mL), accuracy (98–102%), and robustness tested via Design of Experiments (DoE) frameworks such as Box-Behnken design . For reproducibility, ensure mobile phase composition (e.g., acetonitrile:phosphate buffer) and column temperature are optimized using ANOVA-based sensitivity analysis .

Q. What in vitro assays are effective for evaluating Golvatinib tartrate’s kinase inhibition profile?

Cell-free kinase inhibition assays (e.g., ADP-Glo™) are standard for assessing IC50 values. Use recombinant kinases (e.g., MET, AXL) in dose-response curves (0.1–100 nM) with ATP concentrations adjusted to physiological levels. Include positive controls (e.g., foretinib for MET inhibition) and validate results via Western blotting for downstream phosphorylation targets .

Q. How should researchers design dose-escalation studies for Golvatinib tartrate in preclinical models?

Adopt a modified Fibonacci sequence for dose escalation, starting at 10 mg/kg in rodent xenograft models. Monitor toxicity via serum biomarkers (ALT, creatinine) and histopathology. Use two-way ANOVA to compare tumor volume reduction across cohorts, with Bonferroni correction for multiple comparisons .

Advanced Research Questions

Q. How can conflicting data on Golvatinib tartrate’s efficacy in combination therapies be systematically addressed?

Contradictions often arise from variability in drug ratios or tumor microenvironment factors. Employ synergy scoring models (e.g., Chou-Talalay method) to quantify combination effects. Replicate studies using standardized cell lines (e.g., HCC827 for EGFR-driven tumors) and perform meta-analyses of existing datasets to identify confounding variables (e.g., pH-dependent solubility) .

Q. What experimental strategies mitigate off-target effects of Golvatinib tartrate in kinase profiling studies?

Use kinome-wide selectivity screening (e.g., KINOMEscan®) at 1 µM concentration to identify off-target interactions. Cross-validate hits with CRISPR/Cas9 knockout models and molecular docking simulations to assess binding affinity to non-target kinases (e.g., FLT3). Adjust scaffold modifications (e.g., pyridine ring substitutions) to enhance specificity .

Q. How can researchers optimize Golvatinib tartrate’s formulation for enhanced bioavailability in solid tumors?

Apply Quality by Design (QbD) principles to develop nanoparticle formulations (e.g., PLGA-based). Optimize particle size (80–150 nm) and encapsulation efficiency (>85%) via Box-Behnken design, with factors like polymer concentration and sonication time. Validate tumor penetration using intravital microscopy in orthotopic models .

Q. What statistical approaches resolve discrepancies in Golvatinib tartrate’s pharmacodynamic data across species?

Perform allometric scaling to extrapolate human-equivalent doses, followed by Bayesian hierarchical modeling to account for inter-species variability in drug clearance. Use Pearson correlation analysis to align biomarker responses (e.g., plasma VEGF levels) with tumor regression rates .

Methodological Guidelines

Q. How should researchers document experimental protocols for Golvatinib tartrate studies to ensure reproducibility?

- Synthesis/Characterization : Report NMR shifts (¹H/¹³C), HPLC purity (>98%), and salt stoichiometry (tartrate counterion ratio) .

- In Vivo Studies : Detail anesthesia protocols, tumor measurement intervals, and criteria for humane endpoints .

- Data Sharing : Deposit raw chromatograms and pharmacokinetic curves in repositories like Figshare, with metadata aligned with FAIR principles .

Q. What validation criteria are critical for Golvatinib tartrate’s preclinical efficacy data?

- Tumor Models : Use ≥3 cell lines with distinct genetic backgrounds (e.g., KRAS mutant vs. wild-type).

- Statistical Power : Ensure n ≥ 8 per cohort to detect 30% tumor growth inhibition (α = 0.05, β = 0.2) .

- Benchmarks : Compare progression-free survival (PFS) to standard therapies (e.g., cabozantinib) in matched models .

Data Contradiction Analysis Framework

For conflicting results (e.g., variable IC50 values in kinase assays):

Source Audit : Check reagent lot variability (e.g., ATP concentration, kinase activity).

Method Harmonization : Standardize incubation times (e.g., 60 minutes) and detection methods (luminescence vs. fluorescence).

Meta-Regression : Pool data from ≥5 studies to identify covariates (e.g., pH, temperature) via mixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.